molecular formula C17H17ClF2N6O3 B12416403 (S)-Malt1-IN-5

(S)-Malt1-IN-5

Cat. No.: B12416403
M. Wt: 426.8 g/mol
InChI Key: YASXOENRCPGYQB-VIFPVBQESA-N
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Description

(S)-Malt1-IN-5 is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly noted for its role as an inhibitor in biochemical pathways, making it a subject of interest in drug discovery and therapeutic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Malt1-IN-5 typically involves a series of organic reactions. The process begins with the preparation of the core structure, followed by the introduction of specific functional groups that confer the desired biological activity. Common synthetic routes include:

    Aldol Condensation: This reaction involves the formation of a carbon-carbon bond between an aldehyde and a ketone, catalyzed by a base.

    Hydrogenation: This step reduces double bonds in the molecule, often using palladium or platinum catalysts under high pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Malt1-IN-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes in the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents like DMSO or DMF.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-Malt1-IN-5 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Acts as an inhibitor in various biochemical pathways, making it useful in studying enzyme functions and cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in diseases.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of (S)-Malt1-IN-5 involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, leading to downstream effects in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-Malt1-IN-5: The enantiomer of (S)-Malt1-IN-5, which may have different biological activities and properties.

    Malt1-IN-4: A structurally similar compound with variations in functional groups, leading to different reactivity and applications.

    Malt1-IN-6:

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry often results in higher selectivity and potency compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industrial applications. Understanding its preparation, chemical reactions, and mechanism of action can further enhance its utility and lead to new discoveries and innovations.

Properties

Molecular Formula

C17H17ClF2N6O3

Molecular Weight

426.8 g/mol

IUPAC Name

1-[5-chloro-6-(difluoromethoxy)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazin-7-yl]urea

InChI

InChI=1S/C17H17ClF2N6O3/c1-8-7-26-14(23-8)13(9(2)28-3)12(6-22-26)25-17(27)24-10-4-11(18)15(21-5-10)29-16(19)20/h4-7,9,16H,1-3H3,(H2,24,25,27)/t9-/m0/s1

InChI Key

YASXOENRCPGYQB-VIFPVBQESA-N

Isomeric SMILES

CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)[C@H](C)OC

Canonical SMILES

CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)C(C)OC

Origin of Product

United States

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